molecular formula C23H18ClN3O3 B2568093 N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 428448-83-3

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2568093
CAS No.: 428448-83-3
M. Wt: 419.87
InChI Key: MOVXTSAXGOKBPZ-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide is a structurally complex molecule comprising three distinct moieties:

  • A 5-chloro-8-hydroxyquinolin-7-yl group, which introduces halogen and hydroxyl functionalities.
  • A 4-methoxyphenyl group, contributing aromaticity and methoxy-mediated hydrophobicity.
  • A pyridine-3-carboxamide backbone, a common scaffold in medicinal chemistry for hydrogen bonding and target engagement.

The compound’s synthesis likely involves coupling the quinoline-methoxyphenyl moiety to the pyridine-3-carboxylic acid via an amide bond, followed by purification using crystallographic methods such as those enabled by SHELX software .

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-16-8-6-14(7-9-16)20(27-23(29)15-4-2-10-25-13-15)18-12-19(24)17-5-3-11-26-21(17)22(18)28/h2-13,20,28H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVXTSAXGOKBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide involves several steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with 4-methoxybenzaldehyde under specific conditions to form an intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce hydroquinoline compounds .

Scientific Research Applications

Structural Features

FeatureDescription
Quinoline Core Provides biological activity
Chloro Substituent Potentially enhances antimicrobial properties
Methoxy Group Increases lipophilicity
Amide Linkage Improves solubility and stability

Antimicrobial Activity

Research indicates that compounds similar to N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives with quinoline structures can effectively inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups such as chlorine enhances the antimicrobial efficacy of these compounds .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of quinoline derivatives. For instance, molecular docking studies have demonstrated that similar compounds can interact with key proteins involved in cancer cell proliferation, such as PI3Kα. These interactions suggest that this compound could be developed as a therapeutic agent against various cancer types .

Anti-inflammatory Properties

Quinoline derivatives are also being explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable candidates for treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Some studies suggest that quinoline-based compounds may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanisms involve the modulation of oxidative stress and neuroinflammation, although further research is necessary to establish these effects conclusively .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various quinoline derivatives, this compound was found to possess significant inhibitory effects against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Activity

A series of quinoline derivatives were tested for their antiproliferative effects on colon cancer cell lines (Caco-2 and HCT-116). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine-3-carboxamides, many of which are documented as complex II inhibitors in . Below is a detailed structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyridine-3-Carboxamide Derivatives

Compound ID/Name Substituent on Pyridine-3-Carboxamide Nitrogen Key Functional Groups Hypothesized Impact on Properties
Target Compound (5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl Cl, -OH, -OCH₃, aromatic rings Enhanced hydrophobicity; potential for π-π stacking and metal chelation
A.3.32 (Patent Example) 1,1,3-trimethyl-indan-4-yl Difluoromethyl (-CF₂H), alkyl chains Increased lipophilicity; improved membrane permeability
A.3.33 (Patent Example) (3R)-1,1,3-trimethylindan-4-yl -CF₂H, chiral center Stereospecific binding; metabolic stability
A.3.34–A.3.39 (Patent Examples) Varied indan derivatives (ethyl, propyl, isobutyl) -CF₂H, branched alkyl chains Tunable steric effects; modulation of target affinity

Key Observations:

Substituent Complexity: The target compound’s quinoline-methoxyphenyl hybrid substituent is structurally distinct from the indan-based groups in patent examples. Its larger aromatic system may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to alkyl-substituted analogs.

Electronic and Steric Effects :

  • Patent compounds (e.g., A.3.32–A.3.39) feature difluoromethyl (-CF₂H) groups, which enhance electronegativity and resistance to oxidative metabolism. The target compound lacks this group, relying instead on methoxy and hydroxyl groups for electronic modulation.
  • Chiral Centers : Compounds like A.3.33 incorporate stereochemistry, which can refine target specificity. The target compound’s substituent lacks chiral centers, suggesting broader but less selective interactions.

Metabolic Stability: The absence of fluorine and presence of hydroxyl groups may render the target compound more prone to Phase I/II metabolism compared to fluorinated analogs.

Biological Activity

N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is C22H23ClN2O3C_{22}H_{23}ClN_2O_3 with a molecular weight of approximately 398.89 g/mol. The compound features a complex structure that includes a quinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chloro and hydroxy groups in this compound enhances its activity against various bacterial strains. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer potential. Studies have shown that compounds containing the 8-hydroxyquinoline structure can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those similar to this compound. Results showed that these compounds could inhibit cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The compound has been reported to act as an inhibitor of certain enzymes, including topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage in rapidly dividing cells, making it a potential candidate for cancer therapy.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Quinoline Derivative: Starting from 8-hydroxyquinoline, chlorination and subsequent reactions yield the chloro derivative.
  • Methylation: The introduction of the methoxy group on the phenyl ring is achieved through methylation reactions using alkyl halides.
  • Amide Formation: Finally, coupling reactions are performed to attach the pyridine-3-carboxamide moiety.

Research Findings

StudyFindings
Journal of Medicinal Chemistry Demonstrated anticancer activity through apoptosis induction in cell lines.
Antimicrobial Agents Study Showed significant antibacterial activity against multiple strains.
Enzyme Inhibition Assay Confirmed inhibition of topoisomerases leading to DNA damage in cancer cells.

Q & A

Q. What are the recommended synthetic routes for N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methoxyphenyl)methyl]pyridine-3-carboxamide?

Methodological Answer:

  • Multistep Organic Synthesis : Begin with the preparation of the quinoline core via Skraup or Gould-Jacobs reactions, introducing the 5-chloro and 8-hydroxy substituents early to avoid side reactions. The 4-methoxyphenylmethyl group can be attached via Friedel-Crafts alkylation or nucleophilic substitution, followed by amide coupling with pyridine-3-carboxylic acid using EDC/HOBt or DCC as coupling agents .
  • Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (≥98%) and NMR (e.g., δ 8.5–8.7 ppm for pyridine protons) .

Q. How should researchers handle and store this compound safely in a laboratory setting?

Methodological Answer:

  • Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation .
  • Storage : Keep in a tightly sealed container at 2–8°C, away from light and moisture. Incompatible with strong oxidizers; store separately .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in quinoline/pyridine regions).
    • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching chlorine presence.
    • IR : Identify key functional groups (e.g., O–H stretch ~3200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

  • Data Triangulation :
    • Replicate assays under standardized conditions (e.g., cell lines, incubation times).
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity.
    • Use orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to verify mechanism .
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability and identify confounding factors (e.g., solvent effects, impurity profiles) .

Q. What crystallographic strategies are optimal for determining the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction :
    • Grow crystals via vapor diffusion (e.g., DCM/hexane) and collect data at 100 K.
    • Use SHELXT for structure solution (direct methods) and SHELXL for refinement, leveraging the hydroxyquinoline moiety’s electron density for phasing .
    • Address disorder in the methoxyphenyl group using PART instructions in SHELXL .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • In Silico Optimization :
    • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify sites for derivatization.
    • Use molecular docking (AutoDock Vina) to predict binding modes to targets like metalloenzymes (quinoline’s chelation sites).
    • Predict ADMET properties via SwissADME or QikProp (e.g., logP, solubility) to prioritize derivatives .

Q. What experimental controls are essential when studying this compound’s reactivity under catalytic conditions?

Methodological Answer:

  • Control Experiments :
    • Include blank reactions (no catalyst) and negative controls (scrambled substrates) to rule out non-specific effects.
    • Monitor reaction progress via TLC/GC-MS and quantify turnover frequency (TOF) to assess catalytic efficiency.
    • Characterize intermediates by in situ IR or EPR spectroscopy for mechanistic insights .

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